molecular formula C22H19F3N4O4 B12157334 methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate

methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate

Cat. No.: B12157334
M. Wt: 460.4 g/mol
InChI Key: WKNNVNNYDZHQKK-UHFFFAOYSA-N
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Description

Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a trifluoromethoxy group, an imidazo[4,5-c]pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[4,5-c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with benzoate ester: The final step involves the coupling of the imidazo[4,5-c]pyridine derivative with methyl 3-aminobenzoate using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is unique due to its complex structure, which combines multiple functional groups and rings, providing it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C20H19F3N2O3
  • Molecular Weight: 396.37 g/mol
  • IUPAC Name: this compound
  • CAS Number: Not available in the provided sources.

This compound has been shown to exhibit significant biological activity primarily through its interaction with various receptors in the central nervous system. Notably, it acts as a selective agonist for the D3 dopamine receptor (D3R), which is implicated in neuropsychiatric disorders.

Table 1: Biological Activity Overview

Activity TypeDescription
Dopamine Receptor Agonism Selectively activates D3R while showing minimal activity at D2R and D1R receptors.
Neuroprotection Protects dopaminergic neurons from degeneration in vitro.
Pharmacokinetics Exhibits favorable absorption and distribution properties.

Case Studies and Research Findings

  • Dopamine Receptor Selectivity
    A study demonstrated that this compound showed exceptional selectivity for the D3 receptor over other dopamine receptors. In assays measuring β-arrestin recruitment and G protein activation, this compound exhibited a high efficacy at D3R with an EC50 value significantly lower than that for D2R antagonism .
  • Neuroprotective Effects
    In vitro studies involving induced pluripotent stem cell-derived dopaminergic neurons indicated that this compound could mitigate neurodegeneration typically associated with Parkinson's disease models. The protective mechanism appears to involve modulation of intracellular signaling pathways related to cell survival and apoptosis .
  • Structure-Activity Relationship (SAR) Studies
    Extensive SAR studies have been conducted to optimize the biological activity of related compounds. Modifications to the aryl ether and carboxamide groups were systematically analyzed to enhance D3R selectivity while minimizing off-target effects. These studies revealed critical insights into the structural features necessary for receptor binding and activation .

Properties

Molecular Formula

C22H19F3N4O4

Molecular Weight

460.4 g/mol

IUPAC Name

methyl 3-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H19F3N4O4/c1-32-20(30)13-5-4-6-14(11-13)28-21(31)29-10-9-16-18(27-12-26-16)19(29)15-7-2-3-8-17(15)33-22(23,24)25/h2-8,11-12,19H,9-10H2,1H3,(H,26,27)(H,28,31)

InChI Key

WKNNVNNYDZHQKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=C4OC(F)(F)F)N=CN3

Origin of Product

United States

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